

# Tedizolid-13C,d3 safety data sheet (SDS)

information

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Tedizolid-13C,d3 |           |
| Cat. No.:            | B15566777        | Get Quote |

An In-depth Technical Guide to the Safety Profile of Tedizolid-13C,d3

Disclaimer: **Tedizolid-13C,d3** is an isotopically labeled compound used as an internal standard for the quantification of tedizolid.[1] Due to the nature of isotopic labeling, its chemical and toxicological properties are considered to be substantively identical to the unlabeled parent compound, tedizolid. All safety data presented herein is for tedizolid or its prodrug, tedizolid phosphate, and is provided as the relevant safety information for researchers, scientists, and drug development professionals.

#### **Overview of Tedizolid**

Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Grampositive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] It is the active metabolite of the prodrug tedizolid phosphate, which is rapidly converted by phosphatases in the body to tedizolid.[4][5] The primary mechanism of action involves the inhibition of bacterial protein synthesis. This guide summarizes the key safety data from non-clinical and clinical studies, focusing on quantitative toxicological endpoints, experimental methodologies, and the molecular pathways related to its efficacy and potential toxicity.

# **Quantitative Safety Data**

The following tables summarize the key quantitative safety findings for tedizolid from various toxicological and clinical studies.



## **Acute Toxicity Data**

Data from acute toxicity studies provide insights into the short-term effects of high doses of the compound.

| Species | Route of<br>Administration | LD50 Value      | Reference |
|---------|----------------------------|-----------------|-----------|
| Rat     | Oral                       | > 2,000 mg/kg   | _         |
| Mouse   | Oral                       | > 2,000 mg/kg   |           |
| Mouse   | Intravenous                | 256 - 274 mg/kg | -         |
| Rat     | Intravenous                | 244 mg/kg       | -         |
| Dog     | Intravenous                | 200 mg/kg       | -         |
| -       |                            |                 | _         |

Table 1: Acute Lethal

Dose (LD50) of

Tedizolid Phosphate.

## **Developmental and Reproductive Toxicity**

Studies in animal models have assessed the potential for tedizolid to cause developmental or reproductive harm.



| Species                                                            | Dose         | Exposure<br>Multiple (vs.<br>Human AUC) | Observed<br>Effects                                                            | No-Observed-<br>Adverse-Effect<br>Level (NOAEL) |
|--------------------------------------------------------------------|--------------|-----------------------------------------|--------------------------------------------------------------------------------|-------------------------------------------------|
| Mouse                                                              | 25 mg/kg/day | 4x                                      | Reduced fetal weights, increased costal cartilage anomalies.                   | 5 mg/kg/day                                     |
| Rat                                                                | 15 mg/kg/day | 6x                                      | Decreased fetal weights, increased skeletal variations (reduced ossification). | 2.5 mg/kg/day                                   |
| Rabbit                                                             | >1 mg/kg/day | >0.04x                                  | Reduced fetal weights at doses associated with maternal toxicity.              | 1 mg/kg/day                                     |
| Table 2: Summary of Developmental Toxicity Studies with Tedizolid. |              |                                         |                                                                                |                                                 |

### **Clinical Trial Adverse Reactions**

The most common adverse reactions observed in adult clinical trials comparing tedizolid (200 mg, 6 days) to linezolid (600 mg, 10 days) are summarized below.



| Adverse Reaction   | Tedizolid (n=332) | Linezolid (n=335) | Reference |
|--------------------|-------------------|-------------------|-----------|
| Nausea             | 7.1%              | Not specified     |           |
| Headache           | 4.5%              | Not specified     | _         |
| Diarrhea           | 3.6%              | Not specified     | _         |
| Vomiting           | 2.7%              | Not specified     | _         |
| Dizziness          | 1.6%              | Not specified     | _         |
| Table 3: Most      |                   |                   | _         |
| Common Adverse     |                   |                   |           |
| Reactions in Adult |                   |                   |           |
| Clinical Trials.   |                   |                   |           |

## **Hematological Safety**

A key safety consideration for oxazolidinones is myelosuppression. Non-clinical studies identified dose- and duration-dependent hematopoietic effects at exposures significantly higher than those in humans.

| Finding                                             | Species       | Exposure Multiple<br>(vs. Human AUC) | Details                                                                                                             |
|-----------------------------------------------------|---------------|--------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Hematopoietic Toxicity                              | Rats and Dogs | 4x - 10x                             | Decreased red blood cells, white blood cells, platelets, and bone marrow hypocellularity. Findings were reversible. |
| Table 4: Non-clinical<br>Hematological<br>Findings. |               |                                      |                                                                                                                     |

# **Experimental Protocols**



## **Developmental Toxicity Studies**

Objective: To assess the potential effects of tedizolid on embryo-fetal development. Methodology:

- Animal Models: Pregnant mice, rats, and rabbits were used.
- Administration: Tedizolid was administered orally to pregnant females during the period of organogenesis.
- Dosage Groups: Multiple dosage groups were used, including a control group and groups receiving doses ranging from 1 mg/kg/day to 25 mg/kg/day, depending on the species.
- Endpoints: At the end of the gestation period, fetuses were examined for external, visceral, and skeletal malformations and variations. Fetal body weights were also recorded. Maternal toxicity was monitored throughout the study.
- Analysis: The incidence of anomalies and changes in fetal weight were compared between treated and control groups to determine a No-Observed-Adverse-Effect Level (NOAEL).

## **Nine-Month Neurotoxicity Study**

Objective: To evaluate the potential for peripheral and optic neuropathy with long-term tedizolid administration. Methodology:

- Animal Model: Pigmented rats were chosen for the study.
- Administration: Tedizolid phosphate was administered orally on a daily basis for nine months.
- Dosage: Doses administered corresponded to plasma exposures approximately seven to eight times the clinical plasma exposure in humans.
- Endpoints:
  - Functional Assessment: A functional observational battery (FOB) and locomotor activity tests were performed periodically.



- Histopathology: At the conclusion of the study, detailed microscopic examinations of the peripheral nerves and ocular tissues were conducted.
- Results: The study found no evidence of functional neurotoxicity or histopathological changes in the peripheral nerves or eyes at these high exposure levels.

## **Signaling Pathways and Mechanism of Action**

Diagrams created using Graphviz illustrate the key molecular interactions of tedizolid.

#### **Mechanism of Antibacterial Action**

Tedizolid exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Tedizolid Phosphate PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tedizolid Phosphate (Sivextro): A Second-Generation Oxazolidinone to Treat Acute Bacterial Skin and Skin Structure Infections PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tedizolid: new data and experiences for clinical practice PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- To cite this document: BenchChem. [Tedizolid-13C,d3 safety data sheet (SDS) information].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566777#tedizolid-13c-d3-safety-data-sheet-sds-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com